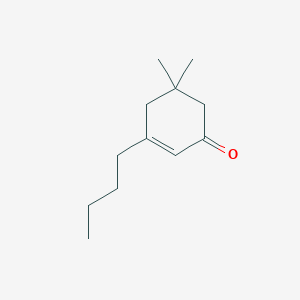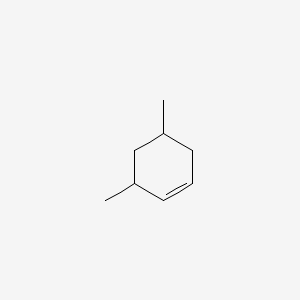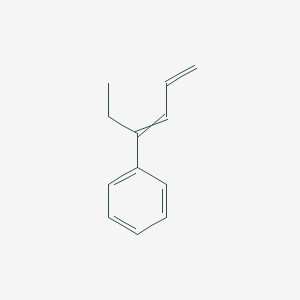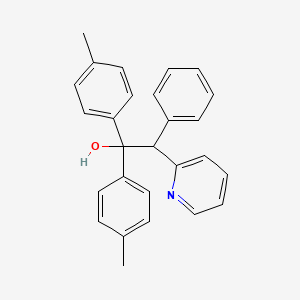
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that belongs to the class of tertiary alcohols It is characterized by the presence of two 4-methylphenyl groups, one phenyl group, and one 2-pyridyl group attached to a central carbon atom, which also bears a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves the reaction of 4-methylbenzophenone with 2-pyridylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the carbonyl group of 4-methylbenzophenone to form the desired product. The reaction conditions usually include anhydrous solvents such as diethyl ether or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: The major products include 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone.
Reduction: The major product is 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
科学研究应用
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethane
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ketone
- 1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)methanol
Uniqueness
1,1-Di(4-methylphenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both phenyl and pyridyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of coordination complexes and the development of advanced materials. Its structural features also contribute to its potential biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
56501-73-6 |
|---|---|
分子式 |
C27H25NO |
分子量 |
379.5 g/mol |
IUPAC 名称 |
1,1-bis(4-methylphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO/c1-20-11-15-23(16-12-20)27(29,24-17-13-21(2)14-18-24)26(22-8-4-3-5-9-22)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
InChI 键 |
HPMCDMMFHHPKKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


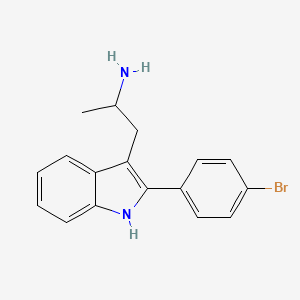
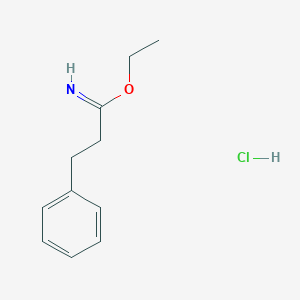
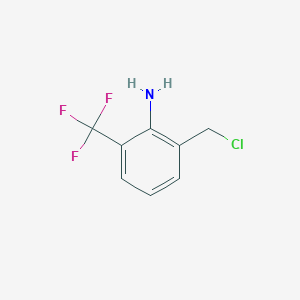
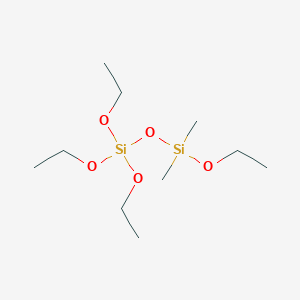
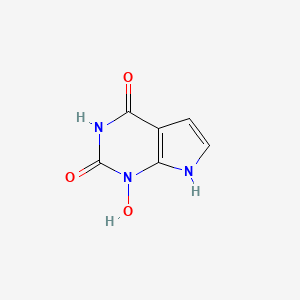
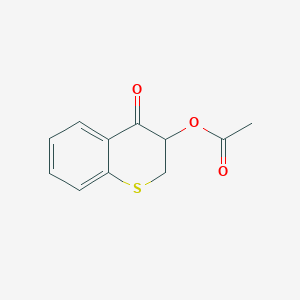
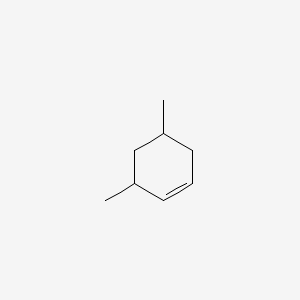

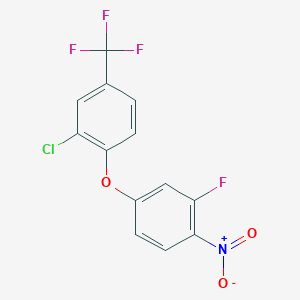

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
